Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride
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Overview
Description
Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride is a chemical compound with the molecular formula C15H18ClNO2 and a molecular weight of 279.76 g/mol . This compound is known for its unique structure, which includes an amino group and a naphthyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride typically involves the reaction of ethyl 3-oxo-3-(1-naphthyl)propanoate with ammonia or an amine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines or alcohols .
Scientific Research Applications
Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The naphthyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(2-naphthyl)propanoate hydrochloride
- Ethyl 3-amino-3-(3-naphthyl)propanoate hydrochloride
- Ethyl 3-amino-3-(4-naphthyl)propanoate hydrochloride
Uniqueness
Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride is unique due to its specific substitution pattern on the naphthyl ring, which influences its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C15H18ClNO2 |
---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
ethyl 3-amino-3-naphthalen-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H17NO2.ClH/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13;/h3-9,14H,2,10,16H2,1H3;1H |
InChI Key |
HSKUQAMLEUWYIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
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